5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol
Description
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound featuring a fused pyrrole-triazine core. Its structure includes a hydroxyl group at position 4 and methyl substituents at positions 5 and 6 (Figure 1). This scaffold is notable for its bioactivity, particularly in antiviral and anticancer applications .
Properties
IUPAC Name |
5,6-dimethyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-11-7(6(5)2)8(12)9-4-10-11/h3-4H,1-2H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOECYEZAJRTTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C1C)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol typically involves scalable synthetic methodologies. A notable example is the two-vessel-operated process that utilizes pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield . This method is designed to ensure safety, control impurities, and facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol exhibit potential anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrrolo[2,1-f][1,2,4]triazin can inhibit specific enzymes linked to tumor growth and proliferation.
Case Study: Enzyme Inhibition
A notable study demonstrated that a derivative of this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. The inhibition of DHFR leads to decreased cell proliferation and can enhance the efficacy of existing chemotherapeutic agents .
Agricultural Sciences
Pesticidal Activity
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol has been investigated for its potential as a pesticide. Its unique chemical structure allows it to disrupt biological processes in pests while being less harmful to non-target species.
Case Study: Insecticidal Efficacy
In experimental trials, formulations containing this compound showed significant insecticidal activity against common agricultural pests such as aphids and beetles. The effectiveness was attributed to the compound's ability to interfere with the nervous system of these insects, leading to paralysis and death .
Materials Science
Polymeric Applications
The compound has also been explored as a building block for advanced polymeric materials. Its unique chemical properties allow for the synthesis of polymers with enhanced thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol into polymer matrices results in materials with superior properties compared to traditional polymers. These materials have potential applications in coatings and composites used in aerospace and automotive industries .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Inhibition of dihydrofolate reductase |
| Agricultural Sciences | Pesticide formulation | Disruption of insect nervous systems |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[2,1-f][1,2,4]triazine scaffold is highly versatile, with modifications at positions 2, 4, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Key Findings:
Functional Group Impact: Hydroxyl vs. Ester (5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol vs. 14f): The hydroxyl group in the target compound may improve water solubility and hydrogen-bonding interactions compared to the esterified analogs (e.g., 14f). However, esters like 14f exhibit superior antiviral activity due to enhanced membrane permeability and stability . Amine vs.
Substituent Effects: Halogenation (7-Iodo, 6-Bromo): Halogens (I, Br) increase molecular weight and steric bulk, influencing target binding. Aromatic Substitutions (e.g., 4-(4-MeO-phenyl)): Methoxy and phenyl groups enhance π-π stacking with viral neuraminidase, as seen in compound 14f’s high anti-H1N1 activity .
Biological Activity :
- Antiviral Activity : Esterified derivatives (e.g., 14f) outperform hydroxylated or aminated analogs in antiviral assays, likely due to improved pharmacokinetics .
- Antiproliferative Applications : Xylo-C-nucleosides with pyrrolo[2,1-f][1,2,4]triazin-4-amine bases show promise in cancer research, leveraging the scaffold’s ability to mimic natural nucleosides .
Contradictions and Limitations :
- While ester groups generally enhance stability, hydroxylated analogs may exhibit faster metabolic clearance .
Biological Activity
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
IUPAC Name : 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol
Molecular Formula : C8H8N4O
Molecular Weight : 164.18 g/mol
The compound features a unique pyrrolo[2,1-f][1,2,4]triazine core structure that contributes to its biological properties. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity and biological activity.
Synthesis
The synthesis of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol typically involves multi-step reactions starting from simpler precursors. Key methods include:
- Cyclization Reactions : Utilizing suitable amines and aldehydes under acidic or basic conditions.
- Functional Group Modifications : Introducing hydroxyl groups through hydroxymethylation reactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrrolo[2,1-f][1,2,4]triazine derivatives. For instance:
- Inhibition of Neuraminidase : Compounds similar to 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol have shown effectiveness against influenza viruses by inhibiting neuraminidase activity. A selectivity index of up to 188 was reported for related compounds in vitro against H1N1 strains .
Anticancer Activity
The compound has demonstrated promising anticancer properties:
- In Vitro Studies : Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant activity against melanoma cells with GI50 values in the nanomolar range .
| Compound | Cell Line | GI50 (M) | TGI (M) |
|---|---|---|---|
| 5-Methylpyrrolo[2,1-f][1,2,4]triazine | MALME-3 M |
Antifungal Activity
In addition to antiviral and anticancer activities:
- Fungicidal Properties : The compound has been evaluated for antifungal activity against Candida albicans, showing minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .
The mechanisms through which 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound interacts with specific enzymes such as neuraminidase and various kinases involved in cancer progression.
- Cell Cycle Disruption : It may induce apoptosis in cancer cells by disrupting cell cycle regulation pathways.
Case Studies
Several case studies have illustrated the potential of this compound in therapeutic applications:
- Antiviral Efficacy :
- A study demonstrated that derivatives inhibited viral replication in vitro and showed low cytotoxicity against host cells.
- Anticancer Trials :
- Clinical trials assessing the efficacy of pyrrolotriazines in patients with advanced melanoma showed promising results with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
